molecular formula C22H21N3O4S B2807014 N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 1005295-42-0

N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2807014
CAS No.: 1005295-42-0
M. Wt: 423.49
InChI Key: ILMOWVKATAZQJH-UHFFFAOYSA-N
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Description

N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Mechanism of Action

The mechanism of action of N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide can be compared with other thiazole derivatives:

These comparisons highlight the unique structural features and diverse biological activities of this compound, making it a valuable compound in scientific research.

Properties

IUPAC Name

N-[4-[2-oxo-2-(3-phenylpropylamino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c26-20(23-10-4-7-15-5-2-1-3-6-15)12-17-13-30-22(24-17)25-21(27)16-8-9-18-19(11-16)29-14-28-18/h1-3,5-6,8-9,11,13H,4,7,10,12,14H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMOWVKATAZQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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